molecular formula C24H21ClN2O6 B15108025 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide

3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide

Cat. No.: B15108025
M. Wt: 468.9 g/mol
InChI Key: FMYHSWUNOGUUHY-UHFFFAOYSA-N
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Description

3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzofuran moiety, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-1,2-oxazole and 2,5-dimethoxybenzoic acid. The synthesis may proceed through the following steps:

    Formation of the Benzofuran Moiety: The 2,5-dimethoxybenzoic acid is first converted into a benzofuran derivative through cyclization reactions.

    Coupling Reaction: The benzofuran derivative is then coupled with 3-chloro-1,2-oxazole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the propanamide linkage through an amidation reaction, where the intermediate product is reacted with propanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chloro group in the oxazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s structural properties may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole and benzofuran moieties can bind to active sites, potentially inhibiting or modulating the activity of specific proteins. The compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1,2-oxazole derivatives: These compounds share the oxazole ring and exhibit similar reactivity.

    Benzofuran derivatives: Compounds with the benzofuran moiety have comparable structural features and applications.

    Propanamide derivatives: These compounds have the propanamide linkage and may exhibit similar biological activities.

Uniqueness

3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both oxazole and benzofuran moieties in a single molecule enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C24H21ClN2O6

Molecular Weight

468.9 g/mol

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]propanamide

InChI

InChI=1S/C24H21ClN2O6/c1-13-17-7-4-14(26-22(28)9-6-16-12-21(25)27-33-16)10-20(17)32-24(13)23(29)18-11-15(30-2)5-8-19(18)31-3/h4-5,7-8,10-12H,6,9H2,1-3H3,(H,26,28)

InChI Key

FMYHSWUNOGUUHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)CCC3=CC(=NO3)Cl)C(=O)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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